molecular formula C23H19ClN4O4 B2651277 2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 1105214-88-7

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2651277
CAS No.: 1105214-88-7
M. Wt: 450.88
InChI Key: SVVGIMRPQJJFOB-UHFFFAOYSA-N
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Description

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H19ClN4O4 and its molecular weight is 450.88. The purity is usually 95%.
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Scientific Research Applications

Subheading Antibacterial Applications

Research has highlighted the synthesis of acetamide derivatives with 1,3,4-oxadiazole heterocyclic cores, showing moderate to significant antibacterial potential against strains like Salmonella typhi, Escherichia coli, and Staphylococcus aureus. These compounds, particularly those bearing specific groups such as the 2-methylphenyl group, demonstrated noteworthy minimum inhibitory concentrations, showcasing their effectiveness as antibacterial agents (Iqbal et al., 2017). Similarly, another study synthesized a series of compounds with potential antimicrobial properties against a range of bacterial, mycobacterial, and fungal strains. Specific derivatives within this series exhibited significant activity, demonstrating the potential of these compounds in developing antimicrobial treatments (Krátký et al., 2017).

Enzyme Inhibition and Potential Therapeutic Applications

Subheading Enzyme Inhibition and Pharmacological Potential

A study on the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide highlighted its activity against acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's. These compounds were relatively more active against acetylcholinesterase, suggesting their potential use in treating related conditions (Rehman et al., 2013). Additionally, a series of N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide exhibited promising α-glucosidase inhibitory potential, which is significant for managing diabetes and related metabolic disorders. The structural determination and enzyme inhibition assessment of these compounds highlighted their potential as therapeutic agents (Iftikhar et al., 2019).

Cancer Research and Potential Therapeutic Applications

Subheading Anticancer Research and Potential

A study synthesized and screened different 2-chloro N-aryl substitutedacetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol for their cytotoxicity on various cancer cell lines. Among the synthesized compounds, specific derivatives showed high cytotoxicity on certain cell lines, indicating their potential as anticancer agents. The characterization and screening for cytotoxicity provided valuable insights into their potential therapeutic applications (Vinayak et al., 2014).

Properties

IUPAC Name

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O4/c1-2-31-18-11-9-17(10-12-18)25-20(29)14-28-13-3-4-19(23(28)30)22-26-21(27-32-22)15-5-7-16(24)8-6-15/h3-13H,2,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVGIMRPQJJFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.